molecular formula C13H16N4O2S B4264785 N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B4264785
M. Wt: 292.36 g/mol
InChI Key: GMSSQYCXJYWNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as CPTH6, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. CPTH6 is a selective inhibitor of histone acetyltransferase (HAT) p300/CBP, which is involved in the regulation of gene expression.

Mechanism of Action

N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide inhibits the acetyltransferase activity of p300/CBP by binding to the bromodomain of p300/CBP. The bromodomain is a protein domain that recognizes acetylated lysine residues on histones. By binding to the bromodomain, N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide prevents the acetylation of histones, which can lead to changes in gene expression.
Biochemical and Physiological Effects
N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the proliferation of T cells and to reduce the production of inflammatory cytokines. These effects make N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide a potential therapeutic agent for cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. It is also a selective inhibitor of p300/CBP, which makes it a valuable tool for studying the role of p300/CBP in gene regulation. However, N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has some limitations. It is not a potent inhibitor of p300/CBP, and higher concentrations may be required to achieve inhibition. N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is also not a specific inhibitor of p300/CBP, and it may inhibit other proteins that contain bromodomains.

Future Directions

There are several future directions for research on N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide in vivo. This will help to determine the appropriate dosage and administration route for N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide. Another direction is to study the effects of N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide on other proteins that contain bromodomains. This will help to determine the specificity of N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide for p300/CBP. Finally, N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide can be used as a starting point for the development of more potent and specific inhibitors of p300/CBP.

Scientific Research Applications

N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have potential applications in scientific research. It is a selective inhibitor of p300/CBP, which is involved in the regulation of gene expression. N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the acetylation of histones, which can lead to changes in gene expression. This makes N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide a valuable tool for studying the role of p300/CBP in gene regulation.

properties

IUPAC Name

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-4-8-7-9(11(14)18)13(20-8)16-12(19)10-5-6-15-17(10)2/h5-7H,3-4H2,1-2H3,(H2,14,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSQYCXJYWNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC=NN2C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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